O-phenyl-3-iodotyramine O-phenyl-3-iodotyramine
Brand Name: Vulcanchem
CAS No.: 794507-61-2
VCID: VC17062726
InChI: InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2
SMILES:
Molecular Formula: C14H14INO
Molecular Weight: 339.17 g/mol

O-phenyl-3-iodotyramine

CAS No.: 794507-61-2

Cat. No.: VC17062726

Molecular Formula: C14H14INO

Molecular Weight: 339.17 g/mol

* For research use only. Not for human or veterinary use.

O-phenyl-3-iodotyramine - 794507-61-2

Specification

CAS No. 794507-61-2
Molecular Formula C14H14INO
Molecular Weight 339.17 g/mol
IUPAC Name 2-(3-iodo-4-phenoxyphenyl)ethanamine
Standard InChI InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2
Standard InChI Key GKFDZUBZKRFXNN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

O-Phenyl-3-iodotyramine, systematically named 2-(3-iodo-4-phenoxyphenyl)ethanamine, is a monoamine derivative with a molecular weight of 339.17 g/mol . Its structure features a phenoxy group attached to the 4-position of a phenyl ring, which is substituted with an iodine atom at the 3-position and an ethylamine side chain at the 1-position (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-(3-iodo-4-phenoxyphenyl)ethanamine
CAS Registry Number794507-61-2
Molecular FormulaC₁₄H₁₄INO
SMILESNCCC1=CC(I)=C(OC2=CC=CC=C2)C=C1
InChI KeyGKFDZUBZKRFXNN-UHFFFAOYSA-N

The planar arrangement of the iodinated phenyl ring and the ethanamine side chain facilitates interactions with TAAR1, a G protein-coupled receptor expressed in the central nervous system .

Synthesis and Modifications

Synthesis typically begins with tyramine, where the amino group is protected to prevent unwanted side reactions. A phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, followed by iodination using agents such as iodine monochloride. The final deprotection step yields the target compound. Modifications to the phenyl or ethylamine groups have been explored to enhance metabolic stability, though no derivatives have yet surpassed the parent compound in TAAR1 affinity .

Pharmacological Profile and Mechanism of Action

TAAR1 Agonism and Selectivity

O-Phenyl-3-iodotyramine acts as a selective TAAR1 agonist, with an EC₅₀ value in the micromolar range . TAAR1 activation inhibits cyclic adenosine monophosphate (cAMP) production and modulates monoamine transporters, indirectly influencing dopamine (DA), serotonin (5-HT), and norepinephrine (NE) levels . Unlike endogenous trace amines (e.g., β-phenylethylamine), O-phenyl-3-iodotyramine exhibits prolonged receptor occupancy due to its halogenated structure .

Table 2: In Vivo Effects of O-Phenyl-3-Iodotyramine

EffectWildtype MiceTAAR1-KO MiceSource
Hypothermia InductionSignificant reduction in body temperature (~3°C)Attenuated response
Prefrontal Cortex DA150% increase at 10 mg/kgNo change at 10 mg/kg
Forced Swim Test ImmobilityDose-dependent reduction (2.5–40 mg/kg)No significant effect

Neurochemical Effects

In wildtype mice, systemic administration (10 mg/kg) increases extracellular DA in the medial prefrontal cortex (mPFC) by 150%, an effect absent in TAAR1-knockout models . This suggests TAAR1-mediated modulation of dopaminergic tone. Additionally, O-phenyl-3-iodotyramine enhances tyrosine hydroxylase (TH) phosphorylation at Ser¹⁹ in the caudoputamen, a key step in DA synthesis . At higher doses (20 mg/kg), non-TAAR1 mechanisms may contribute to DA elevation, as observed in knockout mice .

Research Applications and Limitations

TAAR1 Signaling Studies

O-Phenyl-3-iodotyramine has been instrumental in elucidating TAAR1’s role in thermoregulation and affective behaviors. Its hypothermic effect, mediated by TAAR1 activation in the medial preoptic area, provides a model for studying metabolic regulation . Furthermore, its ability to normalize DA levels in the mPFC supports its use in depression research, though its efficacy is overshadowed by selective serotonin reuptake inhibitors (SSRIs) in clinical settings .

CompoundTAAR1 EC₅₀ (μM)Metabolic StabilityClinical Relevance
O-Phenyl-3-iodotyramine1.2LowPreclinical
RO51660170.03HighPhase II trials
Ulotaront0.08ModeratePhase III trials

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